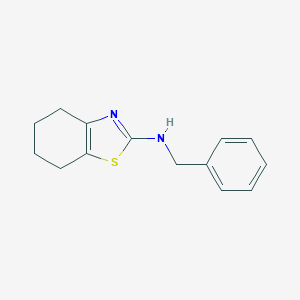

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-3,6-7H,4-5,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRMVAAMYKKYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359436 | |

| Record name | N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15087-99-7 | |

| Record name | N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydrobenzothiazole Scaffold

The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant pharmacological and biological activity.[1][2][3] Its derivatives have garnered substantial interest in medicinal chemistry, demonstrating a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The fusion of a cyclohexyl ring to form the 4,5,6,7-tetrahydro-1,3-benzothiazole system introduces a three-dimensional character that can be crucial for specific biological target engagement.

A key example of the therapeutic importance of this core structure is its role as a crucial intermediate in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[7][8] Further functionalization, such as N-alkylation of the 2-amino group, allows for the exploration of new chemical space and the modulation of physicochemical properties to optimize drug-like characteristics.

This guide provides a comprehensive, technically detailed framework for the synthesis of a specific derivative, N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine . The narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale, reflecting a field-proven approach to synthetic organic chemistry.

Overall Synthetic Strategy

The synthesis of the target molecule is most efficiently approached via a two-stage process. This strategy is predicated on the reliable and well-established Hantzsch thiazole synthesis for the formation of the heterocyclic core, followed by a standard nucleophilic substitution for the introduction of the benzyl group.

Caption: High-level overview of the two-stage synthetic approach.

Rationale for this approach:

-

Expertise & Causality: This pathway is selected for its robustness and high-yield potential. Stage 1 involves the in situ generation of an α-haloketone (2-bromocyclohexanone) from cyclohexanone, which readily undergoes condensation and cyclization with thiourea. This is a classic and cost-effective method for building the 2-aminothiazole ring system.[8][9] Stage 2 employs a standard N-alkylation, a fundamental reaction in organic synthesis. The choice of a polar aprotic solvent and a non-nucleophilic base is critical for promoting the desired SN2 reaction while minimizing side reactions.

Detailed Experimental Protocols

Part A: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

This procedure is a variation of the Hantzsch thiazole synthesis, a cornerstone method for constructing thiazole rings.[8][9]

Materials & Reagents:

-

Cyclohexanone (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol

-

Aqueous Ammonia (25%)

-

Diethyl Ether

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve cyclohexanone (1.0 eq) in glacial acetic acid (approx. 3 mL per gram of cyclohexanone).

-

Bromination: Cool the flask in an ice-water bath to 0-5 °C. Add bromine (1.0 eq), dissolved in a small amount of glacial acetic acid, dropwise via the dropping funnel over 30-45 minutes.

-

Scientific Rationale: This slow, chilled addition is crucial to control the exothermic reaction and prevent the formation of poly-brominated byproducts, ensuring the selective formation of 2-bromocyclohexanone.

-

-

Intermediate Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The disappearance of the bromine's reddish-brown color indicates the completion of the α-bromination.

-

Cyclization: Add thiourea (1.1 eq) to the flask, followed by ethanol (approx. 2 mL per gram of cyclohexanone). Heat the reaction mixture to reflux (approx. 80-90 °C) for 3 hours.

-

Scientific Rationale: The thermal energy drives the nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring.

-

-

Isolation of Salt: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will precipitate as the hydrobromide salt. Collect the solid by vacuum filtration and wash it with cold diethyl ether to remove unreacted starting materials and organic impurities.

-

Formation of Free Base: Suspend the collected hydrobromide salt in water and cool in an ice bath. Slowly add aqueous ammonia with stirring until the pH of the solution is ~9-10.

-

Trustworthiness: This neutralization step is self-validating. The formation of a precipitate confirms the conversion of the water-soluble salt to the less soluble free amine.

-

-

Final Isolation: Collect the white precipitate of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum.

Part B: Synthesis of this compound

This step involves the nucleophilic substitution of benzyl bromide with the synthesized aminobenzothiazole core.

Materials & Reagents:

-

2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 eq, from Part A)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Benzyl Bromide (1.1 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add the 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (approx. 10 mL per gram of amine).

-

N-Alkylation: Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise. Heat the mixture to 50-60 °C and maintain for 4-6 hours.

-

Scientific Rationale: Acetonitrile is an ideal polar aprotic solvent that solvates the cation but not the anion, enhancing the nucleophilicity of the deprotonated amine. K₂CO₃ is a suitable non-nucleophilic base to neutralize the HBr byproduct, driving the reaction to completion. Using a slight excess of benzyl bromide ensures full conversion of the starting amine.

-

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a 3:7 Ethyl Acetate:Hexane mobile phase), checking for the consumption of the starting amine spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts. Wash the salts with a small amount of acetonitrile.

-

Crude Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30%).

-

Trustworthiness: Column chromatography is essential to separate the desired mono-benzylated product from any unreacted starting material and potential over-alkylation (dibenzylation) products, ensuring the purity of the final compound.

-

-

Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pure solid.

Overall Experimental Workflow

Sources

- 1. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijper.org [ijper.org]

- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 9. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the chemical properties, synthesis, and spectroscopic characterization of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. This compound belongs to the benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in molecules with a wide array of biological activities. This document consolidates its known physicochemical properties, outlines predictive spectroscopic data based on its structural moieties, presents a viable synthetic pathway with a detailed experimental protocol, and discusses its potential reactivity and relevance in the field of drug discovery.

Molecular Structure and Physicochemical Properties

This compound is characterized by a bicyclic heterocyclic system where a thiazole ring is fused to a fully saturated cyclohexane ring. An N-benzyl group is attached to the exocyclic amine at the 2-position of the benzothiazole core. This unique combination of a saturated carbocycle, a heteroaromatic thiazole, and a flexible benzyl group defines its chemical behavior and potential for biological interactions.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 15087-99-7 | [1][2] |

| Molecular Formula | C₁₄H₁₆N₂S | [2] |

| Molecular Weight | 244.36 g/mol | [2] |

| Physical Form | Powder (Predicted) | |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Density | Data not available |[3] |

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While specific experimental data for this exact molecule is not publicly available, a detailed prediction of its spectral characteristics can be derived from the analysis of its functional groups and comparison to structurally similar compounds.[4]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the four primary environments in the molecule:

-

Aromatic Protons (Benzyl Group): A multiplet integrating to 5 protons is anticipated in the δ 7.2-7.5 ppm range.

-

Benzylic Protons (-CH₂-Ph): A singlet or doublet (if coupled to the N-H proton) integrating to 2 protons, expected around δ 4.5-4.8 ppm.

-

Amine Proton (-NH-): A broad singlet, typically in the δ 5.0-6.0 ppm range, whose chemical shift is highly dependent on solvent and concentration.

-

Tetrahydro Ring Protons (-CH₂-): A series of broad multiplets integrating to 8 protons, expected in the aliphatic region of δ 1.7-2.8 ppm. The protons at C4 and C7, adjacent to the thiazole ring, would likely appear more downfield.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton:

-

Thiazole Carbons: The C2 (C=N) carbon is expected to be the most downfield, likely above δ 160 ppm. The quaternary carbons of the fused ring system would appear between δ 120-150 ppm.

-

Benzyl Carbons: The aromatic carbons will produce signals in the δ 127-140 ppm range, with the quaternary carbon appearing at the downfield end of this range. The benzylic -CH₂- carbon is expected around δ 45-50 ppm.

-

Tetrahydro Ring Carbons: Four distinct signals for the aliphatic -CH₂- groups are expected in the δ 20-35 ppm range.

Predicted Infrared (IR) Spectroscopy

Key vibrational frequencies anticipated in the IR spectrum include:

-

N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong bands appearing just below 3000 cm⁻¹.

-

C=N Stretch (Thiazole): A characteristic sharp band in the 1600-1650 cm⁻¹ region.

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 244.36. A prominent fragment would be the tropylium ion ([C₇H₇]⁺) at m/z = 91, resulting from the cleavage of the benzyl group, which is a hallmark of benzyl-containing compounds.

Synthesis and Reactivity

The synthesis of this compound can be achieved through a logical sequence involving the formation of the core heterocyclic structure followed by N-alkylation.

Proposed Synthetic Workflow

A robust and widely applicable method for constructing the 2-amino-4,5,6,7-tetrahydrobenzothiazole core is the Hantzsch-type synthesis, which involves the reaction of an α-haloketone with a thiourea.[5][6][7] The resulting primary amine can then be selectively alkylated with a benzyl halide.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

-

Justification: This initial step creates the core heterocyclic scaffold. The reaction between an α-haloketone (2-bromocyclohexanone) and thiourea is a classic and efficient method for thiazole ring formation.[7]

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromocyclohexanone (1 equivalent) in ethanol. b. Add thiourea (1.1 equivalents) to the solution. c. Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. e. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude intermediate. Purification can be achieved by recrystallization from an appropriate solvent like ethanol.

Step 2: Synthesis of this compound

-

Justification: This step introduces the benzyl group via nucleophilic substitution. A non-nucleophilic base is used to deprotonate the amine, enhancing its nucleophilicity without competing in the reaction.

-

Procedure: a. Dissolve the 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole intermediate (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). b. Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the mixture. c. Add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature. d. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC. e. After cooling, pour the reaction mixture into ice water to precipitate the product. f. Collect the solid by filtration, wash thoroughly with water, and dry. g. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity

The primary site of reactivity is the secondary amine (-NH-). This group can undergo further N-alkylation or N-acylation reactions. It can also react with isocyanates or isothiocyanates to form the corresponding urea or thiourea derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships. The aromatic ring of the benzyl group is generally unreactive under standard conditions but could undergo electrophilic substitution under forcing conditions.

Relevance in Medicinal Chemistry and Drug Development

The benzothiazole scaffold is a "privileged structure" in drug discovery, known to impart a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The tetrahydrobenzothiazole core, specifically, is a key component of the drug Pramipexole , a dopamine agonist used in the treatment of Parkinson's disease.[8] Pramipexole is (S)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, highlighting the clinical significance of this heterocyclic system.[8]

The N-benzyl substitution in the title compound serves several purposes from a drug design perspective:

-

Modulation of Lipophilicity: The benzyl group increases the compound's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Steric Influence: It provides steric bulk that can influence the molecule's binding orientation within a target protein.

-

π-Stacking Interactions: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's active site, potentially increasing binding affinity.

Conclusion

This compound is a compound built upon a clinically relevant heterocyclic core. Its chemical properties are defined by the interplay between the saturated carbocycle, the thiazole ring, and the N-benzyl group. While specific experimental data is sparse, its characteristics can be reliably predicted. The synthetic routes are well-established, allowing for its accessible production and derivatization. Given the proven therapeutic importance of the tetrahydrobenzothiazole scaffold, this compound and its analogues represent valuable subjects for further investigation in drug discovery and development programs.

References

- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

- PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE.

- Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6-(propylamino) benzothiazole and its pharmaceutically acceptable salts.

-

Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. National Center for Biotechnology Information; [Link].

-

Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research; [Link].

-

Benzothiazoles. American Elements; [Link].

-

4,5,6,7-Tetrahydro-N6-propyl-2,6-benzothiazolediamine. PubChem; [Link].

-

benzothiazolyl-thiazol-2-yl-amine. ChemSynthesis; [Link].

-

Benzo(d)thiazol-2-amine. PubChem; [Link].

-

benzyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate. AABLocks; [Link].

Sources

- 1. This compound | 15087-99-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 6. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 7. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]

- 8. 4,5,6,7-Tetrahydro-N6-propyl-2,6-benzothiazolediamine | C10H17N3S | CID 4885 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Introduction

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of this core structure have demonstrated a wide therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The specific compound, this compound, is a member of this versatile family. While extensive research has been conducted on the broader class of 2-aminobenzothiazoles, the precise mechanism of action for this particular derivative remains an area of active investigation. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the molecular mechanisms underpinning the biological activity of this compound.

This document will synthesize established methodologies with expert insights to propose a systematic approach for identifying its molecular targets and characterizing its effects on cellular signaling pathways. We will focus on a plausible hypothesis that, like many of its structural analogs, this compound may exert its effects through the modulation of key cellular signaling cascades, such as the PI3K/Akt/mTOR pathway, which is frequently implicated in the anticancer activity of 2-aminobenzothiazole derivatives.[3][5]

Hypothesized Mechanism of Action: Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway, particularly the phosphoinositide 3-kinases (PI3Ks).[5] We hypothesize that this compound may function as an inhibitor of one or more PI3K isoforms, leading to downstream effects on Akt and mTOR signaling.

The following sections will outline a comprehensive experimental workflow to test this hypothesis, from initial target engagement assays to in-depth cellular and in vivo studies.

Experimental Workflow for Mechanism of Action Elucidation

A multi-pronged approach is essential for a thorough investigation of the mechanism of action. The proposed workflow is designed to be a self-validating system, where the results from each stage inform the subsequent experiments.

Caption: A structured workflow for elucidating the mechanism of action.

Phase 1: Target Engagement & In Vitro Profiling

The initial phase focuses on identifying the direct molecular targets of this compound.

Kinase Panel Screening

Rationale: To broadly assess the compound's selectivity, it is crucial to screen it against a panel of kinases. This will help identify the primary target(s) and potential off-target effects.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Assay: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) at a standard concentration (e.g., 10 µM).

-

Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

Biochemical Assays for PI3K Isoforms

Rationale: Based on the kinase panel results and the initial hypothesis, conduct specific biochemical assays to determine the IC50 values for the most likely PI3K isoforms (α, β, γ, δ).

Protocol:

-

Assay Principle: Utilize a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction (e.g., Promega PI3K-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of this compound. b. Incubate the compound with recombinant PI3K isoforms, the appropriate lipid substrate (e.g., PIP2), and ATP. c. After the kinase reaction, add the detection reagent to measure luminescence. d. Calculate the IC50 values using a non-linear regression analysis.

Data Presentation:

| Kinase Isoform | IC50 (nM) [Hypothetical Data] |

| PI3Kα | 500 |

| PI3Kβ | 800 |

| PI3Kγ | 50 |

| PI3Kδ | 75 |

Cellular Thermal Shift Assay (CETSA)

Rationale: To confirm that the compound binds to its target in a cellular context, CETSA is a powerful tool. It measures the thermal stabilization of a target protein upon ligand binding.

Protocol:

-

Cell Treatment: Treat intact cancer cells (e.g., MCF-7 breast cancer cells) with this compound or a vehicle control.[5]

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble target protein (e.g., PI3Kγ) at each temperature by Western blotting.

-

Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 2: Cellular Pathway Analysis

This phase aims to delineate the downstream consequences of target engagement within the cell.

Western Blotting for Pathway Modulation

Rationale: To verify that the inhibition of the target kinase translates to a downstream signaling effect, key phosphoproteins in the PI3K/Akt/mTOR pathway should be examined.

Caption: Inhibition of PI3K by the compound blocks downstream signaling.

Protocol:

-

Cell Treatment: Treat a relevant cancer cell line with increasing concentrations of the compound for a specified time.

-

Lysate Preparation: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K, total S6K, and a loading control (e.g., GAPDH).

-

Detection: Use a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the dose-dependent inhibition of Akt and S6K phosphorylation.

Cell Viability and Apoptosis Assays

Rationale: To link the observed pathway inhibition to a cellular phenotype, it is essential to measure the compound's effect on cell viability and its ability to induce programmed cell death (apoptosis).

Protocol for Cell Viability (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate.

-

Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

-

MTT Addition: Add MTT reagent and incubate until formazan crystals form.

-

Solubilization: Solubilize the crystals with DMSO or a similar solvent.

-

Measurement: Read the absorbance at 570 nm.

-

Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Protocol for Apoptosis (Annexin V/PI Staining):

-

Treatment: Treat cells with the compound at concentrations around the GI50.

-

Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Phase 3: In Vivo Model Validation

The final phase involves validating the mechanism of action in a preclinical animal model.

Xenograft Tumor Models

Rationale: To assess the anti-tumor efficacy of the compound in a living organism.

Protocol:

-

Cell Implantation: Implant human cancer cells (e.g., a cell line that showed sensitivity in vitro) subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into vehicle control and treatment groups. Administer the compound daily via an appropriate route (e.g., oral gavage).

-

Monitoring: Measure the tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacodynamic (PD) Biomarker Analysis

Rationale: To confirm that the compound is engaging its target and modulating the intended pathway in the tumor tissue.

Protocol:

-

Tissue Collection: Collect tumor samples from a satellite group of mice at various time points after the final dose.

-

Analysis:

-

Western Blotting: Prepare lysates from the tumor tissue and analyze the phosphorylation status of Akt and S6K, as described in section 2.1.

-

Immunohistochemistry (IHC): Stain paraffin-embedded tumor sections with antibodies against p-Akt to visualize the extent of pathway inhibition within the tumor microenvironment.

-

Conclusion

This in-depth technical guide provides a rigorous and systematic framework for elucidating the mechanism of action of this compound. By progressing through the phases of target engagement, cellular pathway analysis, and in vivo validation, researchers can build a comprehensive and well-supported understanding of how this compound exerts its biological effects. The proposed focus on the PI3K/Akt/mTOR pathway is a logically derived starting point based on the extensive literature on the 2-aminobenzothiazole scaffold. However, the described experimental workflows are adaptable and can be applied to investigate other potential mechanisms should the initial screening results point in a different direction. This structured approach, grounded in scientific integrity and validated methodologies, will be invaluable for advancing the development of this and other promising compounds from the 2-aminobenzothiazole class.

References

-

Al-Ostath, O. M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

-

IAJESM. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. Available at: [Link]

-

Al-Ostath, O. M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]

-

Singh, S., et al. (2021). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

- Al-Amiery, A. A. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Organic and Medicinal Chemistry Letters.

- Patel, V. K., et al. (2018). Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity.

-

Krasavin, M. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central. Available at: [Link]

-

Tale, R. H., et al. (2020). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Available at: [Link]

- Smolecule. (2023). N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine. Smolecule.

- Benchchem. (n.d.). N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. Benchchem.

- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

- El-Sayed, M. A. A., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central. Available at: [Link]

- ResearchGate. (2009). Two pseudo-enantiomeric forms of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxamide and their analgesic properties.

-

Warrier, T., et al. (2017). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

-

Goodyer, C. L. M., et al. (2003). Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase. PubMed. Available at: [Link]

- ACS Publications. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation.

-

PubMed. (2011). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. PubMed. Available at: [Link]

Sources

- 1. iajesm.in [iajesm.in]

- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Biological activity of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the Biological Activity of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-aminobenzothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific derivative, this compound, providing a comprehensive framework for its biological evaluation. We will explore the rationale for investigating this compound, drawing from the known activities of its analogs, which include anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document presents a logical, multi-tiered workflow for characterizing the compound's activity profile, beginning with foundational cytotoxicity screening and progressing to specific mechanistic studies, such as kinase inhibition. Detailed, field-proven protocols for key assays are provided, supplemented with insights into experimental design and data interpretation. The objective is to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to thoroughly investigate the therapeutic potential of this promising chemical entity.

The 2-Aminobenzothiazole Scaffold: A Foundation for Drug Discovery

Chemical Characteristics

This compound is characterized by a bicyclic system where a tetrahydrobenzene ring is fused to a thiazole ring, which features a 2-amino group substituted with a benzyl moiety. This unique combination of a flexible saturated ring, a heteroaromatic system, and an appended benzyl group provides a three-dimensional architecture that can engage with diverse biological targets. The 2-aminobenzothiazole scaffold is a versatile building block, and its derivatives have been explored extensively for various therapeutic applications.[1][5]

A Privileged Scaffold in Medicinal Chemistry

The 2-aminobenzothiazole motif is considered a "privileged structure" because it can bind to multiple, distinct biological targets, leading to a wide range of pharmacological effects.[1] Several therapeutic agents incorporating this framework have received clinical approval, such as Riluzole, used for treating amyotrophic lateral sclerosis.[2][6] Derivatives have shown promise as anticancer agents by targeting critical cellular pathways, including those regulated by protein kinases like PI3Kα, c-MET, and various Cyclin-Dependent Kinases (CDKs).[6]

Rationale for Investigation

Given the extensive documentation of biological activity within this chemical class, this compound represents a compelling candidate for biological screening. The rationale for its investigation is built upon the following precedents:

-

Anticancer Potential: Many derivatives exhibit potent antiproliferative activity against a panel of human cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549).[6][7]

-

Kinase Inhibition: The scaffold is a known "hinge-binder" for many protein kinases, making kinase inhibition a primary hypothesis for its mechanism of action.[2]

-

Antimicrobial and Anti-inflammatory Activity: Various analogs have demonstrated significant antimicrobial and anti-inflammatory effects, suggesting a broader therapeutic potential.[4][8]

Core Biological Evaluation Workflow

A systematic, tiered approach is essential for efficiently characterizing the biological activity of a novel compound. This workflow ensures that resources are directed toward the most promising activities and facilitates a deeper understanding of the mechanism of action. The process begins with broad assessments of cytotoxicity to establish a therapeutic window, followed by targeted screens against probable target classes (e.g., kinases), and concludes with in-depth mechanistic studies.

Caption: A logical workflow for characterizing a novel compound.

Foundational Assays: Cytotoxicity and Antiproliferative Activity

The initial step in evaluating any potential therapeutic agent is to assess its effect on cell viability.[9] These assays are crucial for identifying general toxicity, determining the effective concentration range, and providing the first indication of potential anticancer activity.[10][11]

Detailed Experimental Protocol: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[10]

Causality Insight: The incubation time (48-72 hours) is chosen to allow for multiple cell doubling times, ensuring that the assay measures not just acute toxicity but also antiproliferative effects.[12]

Data Presentation: Hypothetical Cytotoxicity Profile

Quantitative data should be summarized in a clear, tabular format for easy comparison.

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index |

| MCF-7 (Breast Cancer) | 12.5 ± 1.5 | 0.8 ± 0.1 | 4.8 |

| A549 (Lung Cancer) | 18.2 ± 2.1 | 1.2 ± 0.2 | 3.3 |

| HEK293 (Normal Kidney) | 60.1 ± 5.5 | 3.5 ± 0.4 | - |

| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates better cancer cell selectivity.[11][13] |

Mechanistic Elucidation: Kinase Inhibition Profiling

Given that numerous 2-aminobenzothiazole derivatives are kinase inhibitors, assessing the compound against a panel of kinases is a logical next step.[2][6] In vitro kinase assays provide a direct measure of a compound's ability to inhibit a specific enzyme.[14]

Rationale and Assay Choice

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[15] Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad applicability, and non-radioactive format.[16] They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[16]

Detailed Experimental Protocol: In Vitro Luminescent Kinase Assay (ADP-Glo™)

This protocol outlines the procedure for determining the IC50 value of the test compound against a specific kinase (e.g., PI3Kα).

Methodology:

-

Kinase Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant PI3Kα), the appropriate substrate (e.g., a specific peptide), and the test compound at various concentrations.

-

Initiate Reaction: Add an ATP solution at a concentration equal to the Km of the kinase.[15] This is a critical step for ensuring data comparability.

-

Incubation: Incubate the reaction at 30°C for 60 minutes.

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced into ATP. Incubate for 30 minutes at room temperature.

-

Signal Generation: The newly synthesized ATP is used by a luciferase to generate a light signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Senior Application Scientist's Note: Running the assay at the Km for ATP is crucial. If an arbitrarily high ATP concentration is used, a competitive inhibitor will appear less potent than it actually is, leading to misleading IC50 values.[15]

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Several 2-aminobenzothiazole derivatives have been reported to inhibit PI3Kα.[6]

Caption: A potential mechanism of action via inhibition of the PI3K pathway.

Advanced Mechanistic Studies: Determining Mode of Inhibition

Once a compound is confirmed to inhibit a target, it is essential to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[17] This information is vital for lead optimization as it clarifies how the inhibitor interacts with the enzyme and its substrate.

Experimental Design and Rationale

The mode of inhibition can be determined by measuring the inhibitor's effect on the enzyme's kinetic parameters (Km and Vmax) at varying substrate concentrations.[17][18]

-

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Km but does not change Vmax.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site, affecting the enzyme's catalytic efficiency regardless of substrate binding. This decreases Vmax but does not change Km.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.

Caption: Conceptual diagrams of competitive and non-competitive inhibition.

Summary and Future Directions

This guide provides a structured and scientifically grounded approach to characterizing the biological activity of this compound. By following a tiered workflow from broad cytotoxicity screening to specific kinase inhibition and mechanistic studies, researchers can efficiently build a comprehensive profile of the compound's therapeutic potential.

Future work should focus on:

-

Broad Kinase Profiling: Screening against a large panel (e.g., >400 kinases) to determine selectivity.

-

Cell-Based Assays: Validating on-target activity in a cellular context, for example, by measuring the phosphorylation of downstream targets in the PI3K pathway.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features required for potency and selectivity, guiding lead optimization efforts.[19]

-

Pharmacokinetic Profiling: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess its drug-like potential.

References

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem. (URL: )

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. (URL: [Link])

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. (URL: [Link])

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC). (URL: [Link])

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

-

2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central (PMC). (URL: [Link])

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. (URL: [Link])

-

A standard operating procedure for an enzymatic activity inhibition assay. PubMed. (URL: [Link])

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central (PMC). (URL: [Link])

-

2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Academic Journal of Engineering, Science and Technology. (URL: [Link])

-

synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. PubMed Central (PMC). (URL: [Link])

-

Kinase assays. BMG LABTECH. (URL: [Link])

-

Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. (URL: [Link])

-

In vitro JAK kinase activity and inhibition assays. PubMed. (URL: [Link])

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. (URL: [Link])

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. (URL: [Link])

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central (PMC). (URL: [Link])

-

synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH). (URL: [Link])

-

DOT Language. Graphviz. (URL: [Link])

-

Graphviz Examples and Tutorial. Sketchviz. (URL: [Link])

-

Enzyme Inhibition Analyses | Request PDF. ResearchGate. (URL: [Link])

-

Drawing graphs with dot. Graphviz. (URL: [Link])

-

Simple Graph - GraphViz Examples and Tutorial. Graphviz. (URL: [Link])

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. (URL: [Link])

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. (URL: [Link])

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. (URL: [Link])

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central (PMC). (URL: [Link])

-

Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

Sources

- 1. iajesm.in [iajesm.in]

- 2. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. opentrons.com [opentrons.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold represents a compelling starting point for the design of novel therapeutic agents. This bicyclic heterocyclic system, featuring a partially saturated cyclohexane ring fused to a 2-aminobenzothiazole core, offers a unique three-dimensional architecture that can be strategically modified to interact with a variety of biological targets. The presence of the N-benzyl group provides a crucial handle for exploring structure-activity relationships, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this class of compounds, with a focus on providing actionable insights for researchers in the field of drug discovery.

Introduction: The Therapeutic Potential of the Tetrahydrobenzothiazole Core

Benzothiazole and its derivatives have long been recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] These molecules exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] The 4,5,6,7-tetrahydrobenzothiazole core, in particular, has garnered significant interest due to its structural resemblance to endogenous molecules and its ability to serve as a versatile scaffold for the development of targeted therapies. The partial saturation of the benzene ring introduces conformational flexibility, which can be advantageous for optimizing interactions with protein binding pockets.

The addition of an N-benzyl group to the 2-amino position of the tetrahydrobenzothiazole core introduces a key modifiable element. The aromatic ring of the benzyl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are critical for molecular recognition. Furthermore, the substitution pattern on the benzyl ring can be systematically varied to probe the electronic and steric requirements of the target binding site, making this a powerful strategy for lead optimization.

This guide will delve into the synthetic pathways for accessing these derivatives, explore their known and potential biological activities, and provide detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of this compound derivatives can be approached through two primary strategies: direct synthesis using a pre-functionalized thiourea or a stepwise approach involving the initial formation of the tetrahydrobenzothiazole core followed by N-alkylation.

Convergent Synthesis via N-Benzylthiourea

A highly efficient method for the direct synthesis of the target scaffold is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. In this case, the key precursors are 2-chlorocyclohexanone and N-benzylthiourea.

Diagram: Convergent Synthesis Workflow

Caption: Convergent synthesis of the target compound.

Experimental Protocol 1: Synthesis of N-Benzylthiourea

This protocol describes the synthesis of a key intermediate, N-benzylthiourea, from benzylamine and an in-situ generated isothiocyanate.

-

Materials:

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Acetyl chloride (CH₃COCl)

-

Benzylamine (C₆H₅CH₂NH₂)

-

Dry Acetone

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend potassium thiocyanate (1.1 equivalents) in dry acetone.

-

Stir the suspension and add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel. This in-situ generates acetyl isothiocyanate.

-

Following the addition of acetyl chloride, slowly add a solution of benzylamine (1.0 equivalent) in dry acetone to the reaction mixture.

-

After the addition is complete, gently reflux the mixture for 1-2 hours.

-

Cool the reaction mixture to room temperature and pour it into cold deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to afford pure N-benzylthiourea.

-

Experimental Protocol 2: Synthesis of this compound

This protocol details the cyclization reaction between 2-chlorocyclohexanone and N-benzylthiourea.

-

Materials:

-

Procedure:

-

Dissolve 2-chlorocyclohexanone (1.0 equivalent) and N-benzylthiourea (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of a weak base, such as sodium acetate, to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel or recrystallization to yield the pure this compound.

-

Stepwise Synthesis: Core Formation Followed by N-Alkylation

An alternative and equally viable approach involves the initial synthesis of the unsubstituted 2-amino-4,5,6,7-tetrahydrobenzothiazole, followed by selective N-benzylation. This method allows for the synthesis of a common intermediate that can be diversified with various alkyl or arylalkyl groups.

Diagram: Stepwise Synthesis Workflow

Caption: Stepwise synthesis of the target compound.

Experimental Protocol 3: N-Benzylation of 2-Amino-4,5,6,7-tetrahydrobenzothiazole

This protocol outlines the alkylation of the pre-formed tetrahydrobenzothiazole core.

-

Materials:

-

2-Amino-4,5,6,7-tetrahydrobenzothiazole

-

Benzyl bromide (or benzyl chloride)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

Anhydrous dimethylformamide (DMF) or acetonitrile

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4,5,6,7-tetrahydrobenzothiazole (1.0 equivalent) in anhydrous DMF.

-

Add a base such as triethylamine (2.0 equivalents) to the solution.

-

To the stirred solution, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl derivative.

-

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound is limited in the public domain, the broader class of benzothiazole derivatives has been extensively studied, providing valuable insights into their potential therapeutic applications and structure-activity relationships.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives.[2][7][8] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. For instance, certain 2-arylbenzothiazoles have shown potent and selective antitumor activity against various cancer cell lines.[2]

Inferred Structure-Activity Relationships for Anticancer Activity:

Based on studies of related benzothiazole compounds, the following SAR can be hypothesized for this compound derivatives:

-

Substitution on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring are likely to be critical for activity. Electron-withdrawing groups, such as halogens or nitro groups, may enhance cytotoxic effects.[5] The position of the substituent (ortho, meta, or para) will influence the overall conformation and binding to the target protein.

-

Lipophilicity: The introduction of the N-benzyl group increases the lipophilicity of the molecule compared to the unsubstituted 2-amino derivative. This can lead to improved cell membrane permeability and enhanced cellular uptake, potentially increasing anticancer efficacy.[9]

-

The Tetrahydrobenzothiazole Core: The conformationally flexible tetrahydro- portion of the molecule can adopt different orientations to fit into hydrophobic pockets of target enzymes or receptors.

Table 1: Hypothetical Anticancer Activity Profile

| Derivative | R1 (Benzyl Ring) | R2 (Tetrahydro Ring) | Predicted Activity | Rationale |

| 1 | H | H | Moderate | Parent compound, baseline activity. |

| 2 | 4-Cl | H | High | Electron-withdrawing group may enhance activity. |

| 3 | 4-OCH₃ | H | Moderate to Low | Electron-donating group may reduce activity. |

| 4 | H | 6-CH₃ | Moderate | Substitution on the tetrahydro ring may influence conformation and binding. |

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[10][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Inferred Structure-Activity Relationships for Antimicrobial Activity:

-

The Benzothiazole Moiety: The benzothiazole nucleus itself is considered a key pharmacophore for antimicrobial activity.

-

N-Substitution: The nature of the substituent at the 2-amino position can significantly modulate the antimicrobial spectrum and potency. The N-benzyl group, with its lipophilic character, may facilitate penetration through the microbial cell wall.

-

Substitution on the Benzyl Ring: As with anticancer activity, substituents on the benzyl ring can be varied to optimize antimicrobial efficacy. Halogenated derivatives have often shown enhanced activity.[12]

Diagram: Potential Mechanism of Action

Caption: Potential antimicrobial mechanisms of action.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic routes to these compounds are well-established and allow for the generation of diverse chemical libraries. While direct biological data for this specific subclass is emerging, the extensive research on related benzothiazole derivatives provides a strong rationale for their investigation as potential anticancer and antimicrobial agents.

Future research in this area should focus on:

-

Systematic SAR Studies: A comprehensive investigation of the effects of substitution on both the benzyl ring and the tetrahydrobenzothiazole core is needed to build a robust SAR model.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action of these compounds will be crucial for their rational design and optimization.

-

In Vivo Evaluation: Promising lead compounds should be advanced to in vivo models of disease to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the synthetic versatility and favorable pharmacological properties of the benzothiazole nucleus, the this compound derivatives represent a fertile ground for the discovery of next-generation therapeutics.

References

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved January 13, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

-

Benzothiazole derivatives as anticancer agents. (2018). Future Medicinal Chemistry, 10(12), 1449-1473. [Link]

-

Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. (2010). Bioorganic & Medicinal Chemistry, 18(16), 5897-5906. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2020). Molecules, 25(21), 5048. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (2019). Journal of Heterocyclic Chemistry, 56(4), 1437-1451. [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Results in Chemistry, 5, 100821. [Link]

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(1), 133-144. [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules, 26(11), 3326. [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

-

Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. (2021). Journal of Medicinal Chemistry, 64(15), 11458-11474. [Link]

-

Synthesis, Kinetics, Binding Conformations and Structure-activity Relationship of Potent Tyrosinase Inhibitors: Aralkylated 2-aminothiazole-ethyltriazole Hybrids. (2018). Scientific Reports, 8(1), 16035. [Link]

-

Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. (2022). RSC Medicinal Chemistry, 13(6), 723-737. [Link]

-

Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes. (2019). Journal of Molecular Structure, 1179, 838-847. [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (2021). European Journal of Medicinal Chemistry, 223, 113647. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(24), 8783. [Link]

-

2-chlorocyclohexanone. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

-

Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). Molecules, 26(13), 4038. [Link]

-

The Reaction of 2-Chlorocyclohexanone with β-Naphthol. A Novel Synthesis of γ-Brazan. (1966). The Journal of Organic Chemistry, 31(8), 2646-2648. [Link]

Sources

- 1. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Kinetics, Binding Conformations and Structure-activity Relationship of Potent Tyrosinase Inhibitors: Aralkylated 2-aminothiazole-ethyltriazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing this and related heterocyclic compounds. The guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation and purity assessment of this molecule.

Introduction to this compound

This compound belongs to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The structural scaffold of this particular molecule, featuring a fused tetrahydrobenzothiazole ring system with a benzylamino substituent, presents a unique combination of lipophilic and polar features that are often sought in drug design. Accurate structural elucidation through spectroscopic methods is a critical first step in the development of any new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrument Parameters (Typical):

-

¹H NMR: 32 scans, relaxation delay of 1s.

-

¹³C NMR: 1024 scans, relaxation delay of 2s.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Tetrahydro C4-H₂ & C7-H₂ | 1.70 - 1.90 | m | 4H |

| Tetrahydro C5-H₂ & C6-H₂ | 2.50 - 2.70 | m | 4H |

| N-H | ~5.0 (broad) | s | 1H |

| N-CH₂-Ph | 4.40 - 4.60 | d | 2H |

| Phenyl H (ortho, meta, para) | 7.20 - 7.40 | m | 5H |

Rationale behind the predictions: The aliphatic protons on the tetrahydrobenzothiazole ring are expected in the upfield region. The methylene protons adjacent to the sulfur and nitrogen atoms (C4 and C7) will likely be slightly deshielded compared to the other methylene groups (C5 and C6). The benzylic protons (N-CH₂) will appear as a doublet due to coupling with the N-H proton, though this coupling may not always be resolved. The aromatic protons of the benzyl group will resonate in the typical aromatic region. The N-H proton signal is often broad and its chemical shift can be solvent-dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Tetrahydro C5 & C6 | 22.0 - 25.0 |

| Tetrahydro C4 & C7 | 25.0 - 30.0 |

| N-CH₂-Ph | 48.0 - 52.0 |

| Tetrahydro C4a & C7a | 115.0 - 125.0 |

| Phenyl C (ortho, meta, para) | 127.0 - 129.0 |

| Phenyl C (ipso) | 138.0 - 140.0 |

| C=N (C2) | 160.0 - 165.0 |

Rationale behind the predictions: The aliphatic carbons of the tetrahydrobenzothiazole ring are expected at lower chemical shifts. The benzylic carbon will be in the mid-range. The quaternary carbons of the fused ring system and the aromatic carbons will appear in the downfield region, with the imine carbon (C2) being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum.

Predicted IR Spectral Data

The key vibrational frequencies expected for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3250 - 3400 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2950 | Strong |

| C=N stretch (thiazole) | 1600 - 1650 | Medium-Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1200 - 1350 | Medium |

Rationale behind the predictions: The N-H stretching vibration is a key indicator of the secondary amine. The C=N stretching of the thiazole ring is another characteristic peak. The aromatic and aliphatic C-H stretches will also be prominent. The presence of these bands provides strong evidence for the proposed structure[4][5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

Mass spectra can be recorded on a mass spectrometer using various ionization techniques, with Electrospray Ionization (ESI) being common for this type of molecule.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer.

Predicted Mass Spectral Data

The molecular formula for this compound is C₁₄H₁₆N₂S, with a molecular weight of 244.36 g/mol [6].

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 244.

-

Isotope Peak (M+1, M+2): The presence of sulfur will result in a characteristic M+2 isotope peak with an intensity of approximately 4.4% relative to the M⁺ peak.

-

Key Fragmentation Patterns: The fragmentation will likely involve the cleavage of the benzylic C-N bond, leading to a fragment ion corresponding to the benzyl cation (C₇H₇⁺) at m/z = 91. Another significant fragmentation could be the loss of the benzyl group to give a fragment at m/z = 153, corresponding to the 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine cation.

Visualization of Molecular Structure and Spectroscopic Logic

To aid in the understanding of the structural assignments, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the characterization of the target compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted data in this guide, based on the known spectroscopic behavior of analogous compounds, serves as a reliable reference for researchers. Any significant deviation from these expected values should prompt further investigation into the purity or structural integrity of the synthesized material.

References

- Vertex AI Search. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved January 13, 2026.

- Vertex AI Search. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved January 13, 2026.

-

MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Retrieved January 13, 2026, from [Link]

- Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)

- SpectraBase. (n.d.). N-Benzyl-6-methyl-1,3-benzothiazol-2-amine - Optional[MS (GC)] - Spectrum. Retrieved January 13, 2026.

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved January 13, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole. In NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

- Journal of Young Pharmacists. (2010). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved January 13, 2026.

-